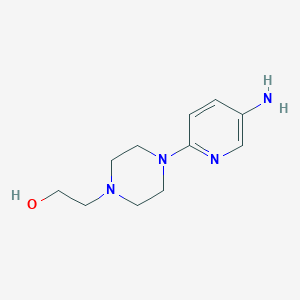

2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol

Description

BenchChem offers high-quality 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-(5-aminopyridin-2-yl)piperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O/c12-10-1-2-11(13-9-10)15-5-3-14(4-6-15)7-8-16/h1-2,9,16H,3-8,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBIQPFJSIIXGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C2=NC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol: A Key Intermediate in Modern Drug Discovery

This technical guide provides a comprehensive overview of 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol (CAS 1017221-34-9), a heterocyclic compound of significant interest in medicinal chemistry. While detailed peer-reviewed studies on this specific molecule are not extensively available in public literature, its structural motifs—the aminopyridine and piperazine rings—are foundational scaffolds in numerous approved and investigational drug candidates.[1][2][3] This guide will, therefore, focus on its physicochemical properties, plausible synthetic routes, robust analytical characterization methods, and its potential applications as a crucial building block in the development of targeted therapeutics, particularly kinase inhibitors.

Physicochemical Properties and Structural Analysis

2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol is a multifaceted molecule featuring a 5-aminopyridine moiety linked to a piperazine ring, which is further substituted with an ethanol group. This unique combination of functional groups imparts specific chemical characteristics that are highly desirable in drug design.

Key Structural Features:

-

5-Aminopyridine Moiety: The primary aromatic amine on the pyridine ring serves as a key interaction point, often acting as a hydrogen bond donor in receptor binding pockets. The pyridine ring itself can participate in π-stacking interactions.

-

Piperazine Core: This saturated heterocycle is a common linker in medicinal chemistry.[1][2] Its non-planar chair conformation can be modified to optimize spatial orientation of substituents. The two nitrogen atoms provide sites for substitution, allowing for the modulation of solubility, basicity, and pharmacokinetic properties.[2][3]

-

Ethanol Tail: The terminal hydroxyl group can act as both a hydrogen bond donor and acceptor, enhancing aqueous solubility. It also provides a reactive handle for further chemical modification or can be a key pharmacophoric feature for target engagement.

Predicted Physicochemical Data:

| Property | Value | Source |

| CAS Number | 1017221-34-9 | [4][5] |

| Molecular Formula | C11H18N4O | [6] |

| Molecular Weight | 222.29 g/mol | [6] |

| Boiling Point (Predicted) | 463.4±45.0 °C | [4] |

| Density (Predicted) | 1.212±0.06 g/cm3 | [4] |

| pKa (Predicted) | 14.96±0.10 | [4] |

Proposed Synthesis and Workflow

A logical synthetic pathway would involve the reaction of 2-chloro-5-aminopyridine with 1-(2-hydroxyethyl)piperazine. This reaction is typically performed in a high-boiling point polar aprotic solvent, such as DMSO or NMP, and may be facilitated by a base to scavenge the HCl byproduct.

Caption: Proposed synthetic workflow for 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol.

Detailed Experimental Protocol (Hypothetical):

-

Reaction Setup: To a stirred solution of 1-(2-hydroxyethyl)piperazine (1.1 equivalents) in N,N-Dimethylformamide (DMF), add 2-chloro-5-aminopyridine (1.0 equivalent) and potassium carbonate (2.0 equivalents).

-

Reaction Execution: Heat the reaction mixture to 130 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired compound.

Analytical Characterization

To ensure the identity and purity of the synthesized 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol, a suite of analytical techniques should be employed.

High-Performance Liquid Chromatography (HPLC):

-

Purpose: To determine the purity of the compound.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.

-

Detection: UV detection at wavelengths relevant to the pyridine chromophore (e.g., 254 nm and 280 nm).

-

Expected Outcome: A single major peak indicating high purity.

Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight of the compound.

-

Technique: Electrospray Ionization (ESI) in positive ion mode is typically suitable for this molecule due to the presence of basic nitrogen atoms.

-

Expected Result: A prominent ion peak corresponding to [M+H]+ at m/z 223.15.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This will provide information on the number and types of protons and their connectivity. Expected signals would include:

-

Aromatic protons on the pyridine ring.

-

Protons of the primary amine.

-

Distinct signals for the piperazine ring protons.

-

Signals for the methylene groups of the ethanol tail.

-

A signal for the hydroxyl proton.

-

-

¹³C NMR: This will confirm the carbon skeleton of the molecule. Distinct signals for each unique carbon atom in the pyridine ring, piperazine ring, and ethanol tail are expected.

Application in Drug Discovery: A Versatile Scaffold for Kinase Inhibitors

The 2-(aminoaryl)-piperazine scaffold is a "privileged" structure in modern medicinal chemistry, particularly in the field of oncology.[2][8] This structural motif is a cornerstone in the design of numerous kinase inhibitors.[9][10][11] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.

The aminopyridine portion of 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol can act as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase ATP-binding site. The piperazine ring serves as a versatile linker to which various substituents can be attached to target specific regions of the kinase, thereby conferring potency and selectivity. The ethanol tail can either be a key pharmacophoric element itself or a point for further chemical elaboration.

Caption: Potential role of a derivative in inhibiting a cancer signaling pathway.

For example, a derivative of this compound could be further functionalized to target kinases such as PI3K, Src, or Abl, which are implicated in various cancers.[9][11] The primary amine could be acylated or reacted with a suitable heterocyclic partner to build out a more complex inhibitor that occupies the ATP-binding pocket with high affinity and specificity.

Conclusion

2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol is a valuable chemical entity whose true potential is realized as a key intermediate in the synthesis of complex, biologically active molecules. Its constituent parts—the aminopyridine and piperazine motifs—are well-validated pharmacophores in drug discovery. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers and drug development professionals to utilize this compound in the creation of next-generation targeted therapies. The versatility of this scaffold ensures its continued relevance in the ongoing quest for novel and effective treatments for a wide range of diseases.

References

- Tyagi, et al. "Synthesis and Characterization of m-Amino Pyridine Derivatives.

- ChemicalBook.

- PubMed. "Synthesis, Characterization, and Antioxidant Properties of Novel Inulin Derivatives With Amino-Pyridine Group." Accessed January 17, 2026.

- PubMed. "Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists." Accessed January 17, 2026.

- Tawfiq, M.T. "Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect." World Journal of Experimental Biosciences, 2016.

- PubMed Central. "Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies." Accessed January 17, 2026.

- PubMed Central. "Synthesis and Fluorescent Properties of Aminopyridines and the Application in 'Click and Probing'." Accessed January 17, 2026.

- "Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity." International Journal of Pharmaceutical Sciences and Research.

- Combi-Blocks.

- ResearchGate. "Is there any synthesis method available for the preparation of 1-Amino Piperazine?" Accessed January 17, 2026.

- National Institutes of Health. "Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity." Accessed January 17, 2026.

- ResearchGate. "Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry." Accessed January 17, 2026.

- Organic Chemistry Portal. "Synthesis of piperazines." Accessed January 17, 2026.

- Matrix Scientific.

- PubMed Central. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Accessed January 17, 2026.

- National Institutes of Health. "Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors." Accessed January 17, 2026.

- PubMed. "The medicinal chemistry of piperazines: A review." Accessed January 17, 2026.

- PubMed. "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays." Accessed January 17, 2026.

- Google Patents. "CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine." Accessed January 17, 2026.

- MDPI. "Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors." Accessed January 17, 2026.

- Santa Cruz Biotechnology. "2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol | CAS 849021-42-7." Accessed January 17, 2026.

- ResearchGate. "Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors." Accessed January 17, 2026.

- Semantic Scholar. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Accessed January 17, 2026.

- ResearchGate. "Discovery of novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors." Accessed January 17, 2026.

- MDPI. "Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction." Accessed January 17, 2026.

- ResearchGate. "The medicinal chemistry of piperazines: A review | Request PDF." Accessed January 17, 2026.

- PubMed. "Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies." Accessed January 17, 2026.

- PubMed. "6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer." Accessed January 17, 2026.

- PubMed Central. "7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a 'Cut and Glue' Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors." Accessed January 17, 2026.

- PubMed. "Identification of a series of substituted 2-piperazinyl-5-pyrimidylhydroxamic acids as potent histone deacetylase inhibitors." Accessed January 17, 2026.

- MDPI. "Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review." Accessed January 17, 2026.

- PubChem. "2-(4-(6-Chloropyridin-2-yl)piperazin-1-yl)ethanol." Accessed January 17, 2026.

- BLDpharm. "20542-08-9|2-(4-(2-Aminoethyl)piperazin-1-yl)ethanol." Accessed January 17, 2026.

- BLDpharm. "5521-39-1|2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol." Accessed January 17, 2026.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1017221-34-9 | CAS DataBase [chemicalbook.com]

- 5. combi-blocks.com [combi-blocks.com]

- 6. matrixscientific.com [matrixscientific.com]

- 7. Piperazine synthesis [organic-chemistry.org]

- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure Elucidation of 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol

Foreword: The Imperative of Unambiguous Structure Verification in Drug Discovery

In the landscape of modern drug development, the precise structural characterization of novel chemical entities is not merely a formality but a cornerstone of scientific rigor and regulatory compliance. The molecule 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol, a heterocyclic compound featuring aminopyridine and piperazine moieties, represents a class of structures with significant potential in medicinal chemistry. Its biological activity is intrinsically linked to its three-dimensional architecture. Therefore, a comprehensive and unambiguous elucidation of its structure is paramount. This guide provides a holistic and technically robust framework for the structural verification of this compound, drawing upon a suite of modern analytical techniques. The methodologies detailed herein are designed to be self-validating, ensuring the highest degree of confidence in the final structural assignment.

Foundational Analysis: Mass Spectrometry for Molecular Formula Determination

The initial and most critical step in structure elucidation is the confirmation of the molecular weight and, by extension, the molecular formula. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

Rationale for Experimental Choice: HRMS provides a highly accurate mass measurement, typically to within 5 ppm, which allows for the confident determination of the elemental composition. This is a crucial first pass in confirming the identity of the synthesized compound and ruling out gross errors.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.

-

Sample Preparation: A dilute solution of the analyte (approximately 10 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

-

Method Parameters:

-

Ionization Mode: Positive ESI is chosen due to the presence of basic nitrogen atoms in the pyridine and piperazine rings, which are readily protonated.

-

Mass Range: A scan range of m/z 100-500 is appropriate to encompass the expected molecular ion.

-

Data Acquisition: Data is acquired in centroid mode to ensure high mass accuracy.

-

-

Data Analysis: The exact mass of the protonated molecule [M+H]⁺ is determined. This experimental mass is then compared to the theoretical mass calculated for the proposed molecular formula, C₁₁H₁₈N₄O.

Expected Data Summary:

| Parameter | Expected Value |

| Molecular Formula | C₁₁H₁₈N₄O |

| Molecular Weight | 222.29 g/mol |

| Theoretical [M+H]⁺ | 223.1559 |

| Experimental [M+H]⁺ | Within 5 ppm of theoretical |

A successful HRMS analysis provides the first piece of concrete evidence for the compound's identity. The fragmentation pattern observed in a tandem mass spectrometry (MS/MS) experiment can also offer preliminary structural insights, though this is often complex for such molecules.

Unveiling the Carbon-Hydrogen Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structural connectivity of a molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a comprehensive picture of the molecular skeleton.

Causality Behind Experimental Choices:

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR: Reveals the number of unique carbon environments in the molecule.

-

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon atom it is directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, crucial for piecing together the molecular fragments.

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of a deuterated solvent, typically DMSO-d₆, which is effective at dissolving a wide range of organic compounds and has a distinct residual solvent peak.

-

Data Acquisition: Standard pulse programs for ¹H, ¹³C, COSY, HSQC, and HMBC experiments are utilized.

-

Data Analysis and Predicted Chemical Shifts: The analysis involves the careful integration of proton signals, interpretation of coupling patterns, and correlation of cross-peaks in the 2D spectra. Based on the structure of 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol and data from analogous compounds, the following proton and carbon chemical shifts can be predicted.[1][2][3][4]

Predicted ¹H and ¹³C NMR Data Summary (in DMSO-d₆):

| Position | Predicted ¹H Chemical Shift (ppm), Multiplicity, Integration | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H3 | ~6.8-7.0, dd, 1H | ~120-125 |

| Pyridine-H4 | ~7.2-7.4, dd, 1H | ~135-140 |

| Pyridine-H6 | ~7.8-8.0, d, 1H | ~145-150 |

| Piperazine-H (adjacent to pyridine) | ~3.4-3.6, t, 4H | ~45-50 |

| Piperazine-H (adjacent to ethanol) | ~2.5-2.7, t, 4H | ~50-55 |

| Ethanol-CH₂ (adjacent to piperazine) | ~2.4-2.6, t, 2H | ~58-62 |

| Ethanol-CH₂ (adjacent to OH) | ~3.5-3.7, q, 2H | ~59-63 |

| Ethanol-OH | ~4.5-5.0, t, 1H | - |

| Pyridine-C2 | - | ~155-160 |

| Pyridine-C5 | - | ~130-135 |

| Amino-NH₂ | ~5.0-5.5, s, 2H | - |

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Workflow for NMR Data Interpretation:

Caption: NMR data integration workflow.

Probing Functional Groups: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule.

Rationale for Experimental Choice: The presence of N-H (amine), O-H (alcohol), C-N, and C-O bonds in the target molecule will give rise to characteristic absorption bands in the infrared spectrum, providing confirmatory evidence for these functional groups.[5][6]

Experimental Protocol: FTIR Spectroscopy

-

Instrumentation: An FTIR spectrometer, typically with an attenuated total reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Data Analysis: The positions and shapes of the absorption bands are correlated with specific functional groups.

Predicted FTIR Data Summary:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3400-3200 | O-H (alcohol) and N-H (amine) | Stretching (broad) |

| 3100-3000 | Aromatic C-H | Stretching |

| 2950-2850 | Aliphatic C-H | Stretching |

| 1620-1580 | C=C and C=N (pyridine ring) | Stretching |

| 1250-1000 | C-N and C-O | Stretching |

Purity Assessment and Method Development: High-Performance Liquid Chromatography (HPLC)

While not a primary structure elucidation technique, HPLC is indispensable for assessing the purity of the synthesized compound and for developing a quality control method.

Rationale for Experimental Choice: A robust HPLC method is essential to ensure that the sample being analyzed by other techniques is a single, pure compound. Method development also provides insights into the compound's polarity and chromatographic behavior.[7][8][9]

Experimental Protocol: HPLC Method Development

-

Instrumentation: An HPLC system with a UV detector.

-

Column: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.

-

Detection: UV detection at a wavelength where the pyridine chromophore absorbs, likely around 254 nm.

-

Method Validation: The developed method should be validated for parameters such as linearity, precision, accuracy, and robustness according to ICH guidelines.

Illustrative HPLC Workflow:

Caption: HPLC method development and purity analysis workflow.

Conclusive Structural Verification: The Integrated Approach

The true power of modern analytical chemistry lies in the integration of data from multiple, orthogonal techniques. The unambiguous structure elucidation of 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol is achieved by the convergence of evidence from HRMS, a full suite of NMR experiments, and FTIR. HPLC serves as a crucial quality gate, ensuring the integrity of the sample under investigation. This multi-faceted approach provides a self-validating system, where the data from each technique corroborates the others, leading to a single, irrefutable structural assignment.

References

-

PubChem. (n.d.). 2-[4-(2-Amino-phenyl)-piperazin-1-yl]-ethanol. Retrieved from [Link][10][11]

-

PubChem. (n.d.). 2-(4-(6-Chloropyridin-2-yl)piperazin-1-yl)ethanol. Retrieved from [Link][12]

-

National Center for Biotechnology Information. (2024). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link][1]

-

Szafran, M., & Brzezinski, B. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link][2]

-

ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Retrieved from [Link][3]

-

MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Retrieved from [Link][4]

-

ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Retrieved from [Link][5]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link][7]

-

SIELC. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link][9]

-

Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link][6]

Sources

- 1. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. jocpr.com [jocpr.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 10. 2-[4-(2-Amino-phenyl)-piperazin-1-yl]-ethanol | C12H19N3O | CID 6485408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. PubChemLite - 2-[4-(2-amino-phenyl)-piperazin-1-yl]-ethanol (C12H19N3O) [pubchemlite.lcsb.uni.lu]

- 12. 2-(4-(6-Chloropyridin-2-yl)piperazin-1-yl)ethanol | C11H16ClN3O | CID 53408922 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Characterization of 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the chemical characterization of 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol, a heterocyclic compound with potential applications in medicinal chemistry. As a molecule incorporating the pharmacologically significant aminopyridine and piperazine scaffolds, rigorous structural elucidation and purity assessment are paramount for its advancement in research and development. This document outlines a multi-faceted analytical approach, integrating spectroscopic and chromatographic techniques to establish the identity, purity, and key physicochemical properties of the title compound. We present detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is explained, and each protocol is designed as a self-validating system. This guide is intended to serve as a practical resource for scientists engaged in the synthesis and analysis of novel N-arylpiperazine derivatives.

Introduction and Molecular Overview

The compound 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol belongs to the class of N-arylpiperazine derivatives, a structural motif prevalent in a wide array of centrally active pharmaceutical agents. The confluence of the 2-aminopyridine moiety, a known pharmacophore in its own right, with the versatile piperazine linker and a hydrophilic ethanol tail suggests a molecule designed to interact with biological targets, potentially within the central nervous system. The primary amino group on the pyridine ring offers a site for further functionalization, while the tertiary amine of the piperazine and the terminal hydroxyl group can significantly influence the compound's solubility, polarity, and hydrogen bonding capacity.

A thorough chemical characterization is the bedrock of any drug discovery program. It ensures the unequivocal identification of the synthesized molecule, quantifies its purity, and provides the foundational data for all subsequent biological and toxicological evaluations. This guide will delineate the necessary steps to achieve a comprehensive analytical profile of this compound.

Predicted Physicochemical Properties

A summary of predicted physicochemical properties for 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol is provided in Table 1. These values are computationally derived and serve as a preliminary guide for experimental design, such as selecting appropriate solvent systems and chromatographic conditions.

| Property | Predicted Value | Significance in a Research Context |

| Molecular Formula | C₁₁H₁₈N₄O | Essential for mass spectrometry and elemental analysis. |

| Molecular Weight | 222.29 g/mol | Foundational for all quantitative analyses. |

| LogP | ~1.5 - 2.5 | Indicates moderate lipophilicity, suggesting potential for oral bioavailability. |

| pKa | ~8.5 (piperazine N), ~5.0 (pyridine N), ~3.0 (amino N) | Influences solubility, ionization state at physiological pH, and chromatographic behavior. |

| H-Bond Donors | 2 (amino and hydroxyl groups) | Key for receptor interactions and aqueous solubility. |

| H-Bond Acceptors | 4 (pyridine N, piperazine N's, hydroxyl O) | Important for molecular recognition and physicochemical properties. |

Proposed Synthetic Pathway

A plausible and commonly employed route for the synthesis of N-arylpiperazines involves the nucleophilic aromatic substitution (SNAr) of an activated halo-aromatic precursor, followed by the reduction of a nitro group to the corresponding amine. This two-step approach is outlined below.

Workflow for the Synthesis of 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol

Caption: Proposed two-step synthesis of the target compound.

Structural Elucidation and Purity Assessment

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous characterization of 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are required to confirm the connectivity of all atoms in the molecule.

Expertise & Experience: The choice of a deuterated solvent is critical. Deuterated chloroform (CDCl₃) is a good starting point, but if solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative, with the added benefit of allowing the observation of exchangeable protons (NH₂ and OH).

Trustworthiness: The integration of the ¹H NMR signals must correspond to the number of protons in the proposed structure. The chemical shifts and coupling patterns should be consistent with the electronic environment of each nucleus.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

The expected chemical shifts and multiplicities for the target compound are presented in Tables 2 and 3, based on known values for similar structural motifs.[1][2][3][4]

Table 2: Predicted ¹H NMR Data for 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol (in DMSO-d₆)

| Protons | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Pyridine H | ~7.5 | d | 1H | H-6 |

| Pyridine H | ~6.8 | dd | 1H | H-4 |

| Pyridine H | ~6.3 | d | 1H | H-3 |

| NH₂ | ~5.0 | s (broad) | 2H | Amino group |

| OH | ~4.5 | t (broad) | 1H | Hydroxyl group |

| Piperazine CH₂ | ~3.4 | t | 4H | N-CH₂ (adjacent to pyridine) |

| Piperazine CH₂ | ~2.5 | t | 4H | N-CH₂ (adjacent to ethanol) |

| Ethanol CH₂ | ~3.5 | q | 2H | O-CH₂ |

| Ethanol CH₂ | ~2.4 | t | 2H | N-CH₂ |

Table 3: Predicted ¹³C NMR Data for 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol (in DMSO-d₆)

| Carbon | Predicted δ (ppm) | Assignment |

| Pyridine C | ~158 | C-2 |

| Pyridine C | ~140 | C-5 |

| Pyridine C | ~135 | C-6 |

| Pyridine C | ~115 | C-4 |

| Pyridine C | ~108 | C-3 |

| Piperazine C | ~53 | N-CH₂ (adjacent to ethanol) |

| Piperazine C | ~45 | N-CH₂ (adjacent to pyridine) |

| Ethanol C | ~60 | O-CH₂ |

| Ethanol C | ~58 | N-CH₂ |

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition.

Expertise & Experience: Electrospray ionization (ESI) is the preferred method for this type of molecule due to its polarity and the presence of basic nitrogen atoms that are readily protonated. The fragmentation pattern will likely involve cleavage of the piperazine ring and the ethanol side chain.[5][6][7]

Trustworthiness: The measured monoisotopic mass should be within 5 ppm of the calculated theoretical mass for the proposed elemental formula (C₁₁H₁₈N₄O).

-

Sample Preparation: Prepare a dilute solution of the compound (~1 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of 0.1% formic acid to promote protonation.

-

Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., FT-ICR or Orbitrap).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

MS/MS Analysis: Perform tandem mass spectrometry (MS/MS) on the protonated molecular ion ([M+H]⁺) to induce fragmentation and obtain structural information.

-

[M+H]⁺: m/z 223.1559 (Calculated for C₁₁H₁₉N₄O⁺)

-

Key Fragments: Expect to see fragments corresponding to the loss of the ethanol group, cleavage of the piperazine ring, and fragmentation of the aminopyridine moiety.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expertise & Experience: The presence of the N-H, O-H, C-N, and C-O bonds will give rise to characteristic absorption bands. The spectrum should be compared to known spectra of aminopyridines and piperazine derivatives to confirm the presence of these key functional groups.[8][9][10]

Trustworthiness: The presence of all expected functional group vibrations and the absence of peaks corresponding to starting materials (e.g., a nitro group stretch if the reduction was incomplete) validates the successful synthesis.

-

Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for a neat solid sample.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | N-H stretch | Primary amine (NH₂) |

| 3500-3200 | O-H stretch (broad) | Alcohol (OH) |

| 3000-2800 | C-H stretch | Aliphatic CH₂ |

| 1620-1580 | N-H bend | Primary amine (NH₂) |

| 1600-1450 | C=C and C=N stretch | Aromatic (pyridine) ring |

| 1350-1250 | C-N stretch | Aryl-amine and aliphatic amine |

| 1200-1000 | C-O stretch | Alcohol |

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the compound and for quantitative analysis.

Expertise & Experience: Due to the basic nature of the piperazine and aminopyridine nitrogens, reverse-phase HPLC on a C18 column with an acidic mobile phase (e.g., containing 0.1% trifluoroacetic acid or formic acid) is recommended to ensure good peak shape. UV detection is suitable, as the aminopyridine moiety provides a chromophore.[11][12][13]

Trustworthiness: A purity assessment should show a single major peak, ideally >95% by area, with minimal impurities. The method should be validated for linearity, accuracy, and precision for reliable quantification.

-

Chromatographic System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. For example, a linear gradient from 10% to 90% acetonitrile over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aminopyridine chromophore (likely around 254 nm).

-

Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Caption: A typical workflow for HPLC purity analysis.

Conclusion

The comprehensive chemical characterization of 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol requires a synergistic application of modern analytical techniques. The methodologies outlined in this guide, from synthesis to structural elucidation and purity assessment, provide a robust framework for researchers in the field of drug discovery and development. By following these detailed protocols, scientists can confidently establish the chemical identity and quality of this novel compound, enabling its progression into further scientific investigation. The principles and experimental designs discussed herein are broadly applicable to the characterization of other N-arylpiperazine derivatives and serve as a testament to the importance of rigorous analytical science.

References

-

New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed. Available at: [Link]

-

Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. Available at: [Link]

-

New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Ovid. Available at: [Link]

-

15N‐NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N‐Oxides. Wiley Online Library. Available at: [Link]

-

1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c) cadmium complex. ResearchGate. Available at: [Link]

-

Determination of piperazine derivatives in “Legal Highs”. ResearchGate. Available at: [Link]

-

Multinuclear magnetic resonance and x‐ray diffraction studies of aminonitropyridines. Wiley Online Library. Available at: [Link]

-

Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PubMed Central. Available at: [Link]

-

Development, Quantification and Validation of a HPLC-UV Method for Analysis of N-Nitroso Aryl Piperazine Quetiapine Impurity in Quetiapine Crude to better control in Final Drug Substance. Research Journal of Pharmacy and Technology. Available at: [Link]

-

FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. ResearchGate. Available at: [Link]

-

Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. PubMed Central. Available at: [Link]

-

Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI. Available at: [Link]

-

2-[4-(2-Amino-phenyl)-piperazin-1-yl]-ethanol | C12H19N3O | CID 6485408. PubChem. Available at: [Link]

-

Spectral investigation and normal coordinate analysis of piperazine. NISCAIR Online Periodicals Repository. Available at: [Link]

-

HPLC Analysis of Piperazine on Primesep 100. SIELC Technologies. Available at: [Link]

-

Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. National Institutes of Health. Available at: [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. National Institutes of Health. Available at: [Link]

-

A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available at: [Link]

-

HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. Available at: [Link]

-

Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. National Institutes of Health. Available at: [Link]

-

FTIR spectra of (a) piperazine (b) COP-1. ResearchGate. Available at: [Link]

-

New arylpiperazine derivatives with high affinity for alpha1A, D2 and 5-HT2A receptors. PubMed. Available at: [Link]

-

FTIR spectra of 4-aminopyridine (a), 4-oxopentanoic acid (b), and OPPA (c). ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Aminopyridine(504-29-0) 1H NMR spectrum [chemicalbook.com]

- 5. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ovid.com [ovid.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. rjptonline.org [rjptonline.org]

- 12. jocpr.com [jocpr.com]

- 13. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Predicting the Mechanism of Action for 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol

Abstract

The elucidation of a compound's mechanism of action (MOA) is a cornerstone of modern drug discovery and development. It provides the rational foundation for therapeutic application, target engagement, and safety profiling. This guide presents a comprehensive, multi-faceted strategy for predicting and validating the MOA of the novel chemical entity, 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol. By integrating robust in-silico predictive methodologies with targeted in-vitro experimental validation, we outline a self-validating workflow designed for researchers, scientists, and drug development professionals. This document moves beyond a simple listing of protocols to explain the causal logic behind experimental choices, ensuring scientific integrity and fostering a deeper understanding of the MOA discovery process.

Introduction: The Imperative of MOA Elucidation

The compound 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol (henceforth referred to as "the compound") is a synthetic molecule featuring several key pharmacophoric elements: a substituted aminopyridine ring, a central piperazine linker, and a hydroxyethyl chain.[1] This combination of structural motifs is prevalent in a wide range of biologically active agents, suggesting a high potential for interaction with various protein targets.[2][3][4] Identifying the specific molecular targets and the subsequent biological consequences of these interactions is paramount. A well-defined MOA accelerates drug development by enabling target-based screening, facilitates the design of more potent and selective analogs, and is critical for predicting potential on-target and off-target toxicities.[5]

This guide provides an integrated workflow, commencing with computational prediction to generate viable hypotheses, followed by a logical sequence of experimental assays to test and confirm these predictions.

Phase I: In-Silico Target Hypothesis Generation

The initial phase leverages the power of computational chemistry and bioinformatics to analyze the compound's structure and predict its most likely biological targets. This cost-effective approach narrows the vast field of potential targets to a manageable number for experimental validation.[6][7][8]

Structural and Physicochemical Analysis

A foundational analysis of the compound's structure reveals key features that inform its potential interactions.

-

Aminopyridine Moiety: This group is a common hydrogen bond donor and acceptor and can participate in pi-stacking interactions. It is a well-known scaffold in kinase inhibitors, where it often interacts with the hinge region of the ATP-binding pocket.[2][3]

-

Piperazine Core: A versatile linker that is frequently found in ligands for G-protein coupled receptors (GPCRs), particularly serotonergic and dopaminergic receptors, as well as ion channels.[9][10][11] Its basic nitrogens are often protonated at physiological pH, allowing for ionic interactions.

-

Hydroxyethyl Tail: This flexible, polar group can form hydrogen bonds and improve aqueous solubility.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Implication |

|---|---|---|

| Molecular Weight | 222.29 g/mol [1] | Favorable for oral bioavailability (Lipinski's Rule) |

| LogP (Predicted) | ~1.5 - 2.5 | Good balance of solubility and permeability |

| Hydrogen Bond Donors | 2 | Potential for strong target binding |

| Hydrogen Bond Acceptors | 4 | Potential for strong target binding |

| pKa (Predicted Basic) | ~7.5 - 8.5 (Piperazine) | Likely protonated at physiological pH |

Ligand-Based Target Prediction

This approach is founded on the principle that structurally similar molecules often exhibit similar biological activities.[7] By screening large databases of compounds with known targets, we can identify molecules that share structural features with our compound of interest.

-

Input: The SMILES string of the compound (OCCn1ccn(c2ccc(N)cn2)cc1) is submitted to multiple chemical databases.

-

Databases: Utilize public and commercial databases such as PubChem, ChEMBL, and SciFinder.

-

Algorithm: Employ Tanimoto similarity coefficient based on 2D fingerprints (e.g., ECFP4).

-

Analysis: Retrieve the known biological targets of the top-scoring similar compounds (Tanimoto > 0.85).

-

Hypothesis: Collate and rank the protein targets and target families that appear most frequently. Based on the aminopyridine-piperazine scaffold, likely target classes include protein kinases (e.g., Src, Abl, BTK) and GPCRs (e.g., Dopamine D2/D3, Serotonin 5-HT subtypes).[2][9][12][13]

Structure-Based Target Prediction (Reverse Docking)

This method "docks" the 3D conformation of the compound into the binding sites of thousands of proteins in a structural database to predict potential interactions.[6][14] This approach is complementary to ligand-based methods and can identify novel targets.

-

Tool Selection: Utilize web-based servers like SwissTargetPrediction, PharmMapper, or TargetHunter.[14][15]

-

Input: Submit the 3D structure of the compound.

-

Screening: The server screens the compound against a vast library of protein crystal structures.

-

Scoring: The tool calculates a binding affinity or fit score for each potential target.

-

Output: A ranked list of potential protein targets is generated based on the predicted binding scores.

-

Rationale: This method provides a direct, structure-based hypothesis of interaction, which is crucial for designing subsequent validation experiments.[16][17]

Caption: Tiered Workflow for In-Vitro MOA Validation.

Tier 3: Functional and Cellular Characterization

Confirming that the compound binds to a target is insufficient; one must demonstrate that this binding translates into a functional biological response in a cellular context.

-

Objective: To determine if the compound acts as an inhibitor, agonist, or antagonist in a cellular environment.

-

Methodology (Example-Driven):

-

If the target is a Kinase (e.g., Src): Use a cell line that expresses active Src. Treat the cells with a dose-response of the compound. Measure the phosphorylation of a known downstream substrate (e.g., p-FAK) via Western Blot or a quantitative ELISA. A decrease in substrate phosphorylation would confirm inhibitory activity.

-

If the target is a GPCR (e.g., Dopamine D2 Receptor): Use a cell line expressing the D2 receptor (e.g., CHO-D2).

-

To test for antagonism: Stimulate the cells with a known agonist (e.g., quinpirole) in the presence of increasing concentrations of the compound. Measure a downstream signal, such as the inhibition of cAMP production. A rightward shift in the agonist's dose-response curve indicates antagonism.

-

To test for agonism: Treat the cells with the compound alone and measure the same downstream signal. A direct effect on the signal would indicate agonism.

-

-

-

Rationale: These assays bridge the gap between molecular binding and physiological effect, providing the ultimate confirmation of the compound's mechanism of action at the cellular level.

Caption: Proposed Signaling Pathway for a Kinase Inhibitor MOA.

Conclusion and Synthesis

The strategy outlined in this guide provides a logical, evidence-based framework for elucidating the mechanism of action of 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol. By systematically combining predictive computational analysis with a tiered approach to experimental validation, researchers can efficiently identify and characterize the compound's primary molecular targets and its functional consequences. This integrated workflow not only ensures scientific rigor but also maximizes the efficiency of resource allocation in the drug discovery pipeline, ultimately accelerating the translation of promising molecules into therapeutic candidates.

References

-

Galati, M. C., et al. (2021). In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. Available at: [Link]

-

Pinzi, L., & Rastelli, G. (2019). Computational/in silico methods in drug target and lead prediction. Oxford Academic. Available at: [Link]

-

Creative Biolabs. In Silico Target Prediction. Creative Biolabs. Available at: [Link]

-

Kim, H. Y., et al. (2019). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. ResearchGate. Available at: [Link]

-

Wang, L., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. National Institutes of Health. Available at: [Link]

-

Dallakian, P., & Olson, A. J. (2020). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. bioRxiv. Available at: [Link]

-

Li, Y., et al. (2023). Integrating Network Pharmacology and Experimental Validation to Investigate the Action Mechanism of Allicin in Atherosclerosis. PubMed Central. Available at: [Link]

-

Li, F., et al. (2024). Network pharmacology, experimental validation and pharmacokinetics integrated strategy to reveal pharmacological mechanism of goutengsan on methamphetamine dependence. PubMed Central. Available at: [Link]

-

Szałata, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. Available at: [Link]

-

Isik, M., et al. (2023). Validation guidelines for drug-target prediction methods. Taylor & Francis Online. Available at: [Link]

-

Wang, Y., et al. (2023). Network Pharmacology and Experimental Validation to Explore That Celastrol Targeting PTEN is the Potential Mechanism of Tripterygium wilfordii (Lév.) Hutch Against IgA Nephropathy. Dove Press. Available at: [Link]

-

Verga, D., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

-

Micheli, F., et al. (2009). Structure–Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. ResearchGate. Available at: [Link]

-

Liu, T., et al. (2023). Network Pharmacology Combined with Experimental Validation to Investigate the Mechanism of the Anti-Hyperuricemia Action of Portulaca oleracea Extract. PubMed Central. Available at: [Link]

-

Szałata, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications. Available at: [Link]

-

Ciaffara, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

-

Kumar, A., et al. (2011). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. PubMed Central. Available at: [Link]

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. Available at: [Link]

Sources

- 1. 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol | 1017221-34-9 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 9. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. Integrating Network Pharmacology and Experimental Validation to Investigate the Action Mechanism of Allicin in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dovepress.com [dovepress.com]

A Technical Guide to the Identification of Potential Biological Targets for 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol

Abstract

This document provides a comprehensive technical framework for researchers and drug development professionals aimed at identifying and validating the potential biological targets of the novel chemical entity, 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol. Acknowledging the absence of established biological data for this specific molecule, this guide adopts a hypothesis-driven approach rooted in chemoinformatic and structure-activity relationship (SAR) analysis of its core scaffolds: the 2-aminopyridine moiety and the arylpiperazine group. We present a multi-tiered strategy, beginning with broad, agnostic screening methods and progressing to focused, hypothesis-driven validation assays. Detailed experimental protocols, the rationale behind methodological choices, and data interpretation frameworks are provided to empower research teams to systematically uncover the compound's mechanism of action and therapeutic potential.

Introduction: Deconstructing the Molecule

The compound 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol is a novel chemical entity composed of three key structural motifs:

-

2-Aminopyridine Scaffold: This nitrogen-containing heterocycle is a cornerstone of medicinal chemistry. Its ability to form critical hydrogen bonds, particularly with the hinge region of protein kinases, makes it a "privileged" fragment in the design of kinase inhibitors.

-

Arylpiperazine Core: The piperazine ring is another highly prevalent scaffold in pharmaceuticals, known to confer favorable pharmacokinetic properties and to serve as a versatile linker.[1][2] When attached to an aromatic system, it becomes a classic pharmacophore for G-protein coupled receptors (GPCRs), particularly those in the dopaminergic and serotonergic systems.[3]

-

Hydroxyethyl Group: This flexible side chain can significantly influence solubility and provides a potential hydrogen bond donor/acceptor, which can be critical for anchoring the molecule within a protein's binding pocket.

The convergence of these well-established pharmacophores within a single molecule strongly suggests significant, yet undefined, biological activity. This guide outlines a logical, efficient pathway to elucidate its primary biological targets.

Hypothesis Generation: From Structure to Potential Targets

Based on the structural components, we can formulate several primary hypotheses regarding the potential target classes for this compound. These hypotheses will form the basis of our tiered experimental approach.

Primary Hypotheses:

-

Protein Kinase Inhibition: The 2-aminopyridine moiety is a bioisostere for the adenine base of ATP and is a well-documented hinge-binding motif in numerous FDA-approved kinase inhibitors (e.g., Abemaciclib).[4] We hypothesize that the compound will bind to the ATP pocket of one or more protein kinases, inhibiting their catalytic activity.

-

GPCR Modulation: Arylpiperazines are classic ligands for aminergic GPCRs. We hypothesize that the compound may act as an agonist, antagonist, or allosteric modulator of dopamine, serotonin, or adrenergic receptors.

-

Monoamine Oxidase (MAO) Inhibition: Structurally related heterocyclic compounds, such as Bazinaprine (SR 95191), are known inhibitors of MAO-A, an enzyme critical for neurotransmitter metabolism.[5][6][7] This presents a plausible, albeit less direct, hypothesis.

-

Antiproliferative Activity: The constituent scaffolds are found in many cytotoxic agents.[8] An agnostic approach to test for antiproliferative effects across various cancer cell lines is a logical starting point to uncover potential oncology-related targets.

The following diagram illustrates the overall logic of the proposed target identification workflow.

Caption: High-level workflow for target identification and validation.

Tier 1: Broad Profiling & Agnostic Screening

The initial experimental phase is designed to cast a wide net, identifying potential areas of biological activity without bias toward a specific target.

Phenotypic Screening for Antiproliferative Effects

A logical first step is to assess the compound's effect on cell viability across a diverse panel of human cancer cell lines. This approach can rapidly reveal potential utility in oncology and provide clues about sensitive cell types or pathways.

Protocol: Sulforhodamine B (SRB) Assay for Cell Viability

-

Cell Plating: Seed cells from a diverse panel (e.g., the NCI-60 panel) in 96-well plates at predetermined optimal densities and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare a 10 mM stock solution of the test compound in DMSO. Perform a serial dilution series (e.g., from 100 µM to 1 nM) and treat the cells for 72 hours. Include a DMSO-only vehicle control.

-

Cell Fixation: Gently aspirate the media and fix the cells with 10% (w/v) trichloroacetic acid (TCA) at 4°C for 1 hour.

-

Staining: Wash the plates five times with slow-running tap water and air dry completely. Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Destaining and Solubilization: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates. Solubilize the bound dye with 10 mM Tris base solution (pH 10.5).

-

Data Acquisition: Read the absorbance at 510 nm on a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and plot dose-response curves to determine the GI50 (concentration causing 50% growth inhibition) for each cell line.

Causality Insight: The SRB assay measures total cellular protein content, providing a reliable and linear estimation of cell density. A low GI50 value in specific cell lines (e.g., those known to be dependent on a particular kinase) can provide the first crucial link between a phenotype and a potential target class.

Large-Scale Kinase Panel Screen

To directly test the kinase inhibitor hypothesis, the compound should be screened against a large, commercially available kinase panel at a single, high concentration (e.g., 10 µM).

Methodology: Commercial Kinase Profiling (e.g., Eurofins DiscoverX KINOMEscan™)

This is typically outsourced to a specialized vendor. The compound is submitted, and the vendor performs a competition binding assay. In this format, an immobilized active site-directed ligand is used to tether the kinases to a solid support. The test compound is incubated with the kinase panel, and its ability to displace the immobilized ligand is quantified.

Data Presentation: Results are typically presented as "% Inhibition" at the tested concentration.

| Kinase Target | % Inhibition @ 10 µM | Target Family |

| ABL1 | 98% | Tyrosine Kinase |

| SRC | 95% | Tyrosine Kinase |

| LCK | 91% | Tyrosine Kinase |

| CDK2 | 45% | Serine/Threonine Kinase |

| MAPK1 | 12% | Serine/Threonine Kinase |

| (Table represents hypothetical screening data) |

Causality Insight: High inhibition values (>90%) strongly suggest a direct binding interaction. This screen rapidly narrows down the vast kinome to a manageable number of high-probability candidates for further investigation.

Tier 2: Hypothesis-Driven Validation

Hits generated from Tier 1 screening must be validated through quantitative, dose-response assays to confirm potency and selectivity.

Kinase Inhibition IC50 Determination

For the top hits from the kinase panel, the next step is to determine the half-maximal inhibitory concentration (IC50).

Protocol: ADP-Glo™ Kinase Assay (Promega)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitor's activity.

-

Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, ATP, and a serial dilution of the test compound in kinase buffer.

-

Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.

-

ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Kinase Detection Reagent: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Plot the luminescent signal against the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Causality Insight: This biochemical assay directly measures the compound's effect on the enzyme's catalytic activity. A low nanomolar IC50 value confirms potent inhibition of a specific kinase, validating it as a primary target.

GPCR Binding Assays

To test the GPCR modulation hypothesis, radioligand binding assays are the gold standard. These assays measure the ability of the test compound to displace a known, radioactively labeled ligand from its receptor.

Protocol: Radioligand Displacement Assay for Dopamine D2 Receptor

-

Membrane Preparation: Use commercially available cell membranes prepared from cells overexpressing the human Dopamine D2 receptor.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radioligand (e.g., [³H]-Spiperone), and a serial dilution of the test compound in binding buffer.

-

Incubation: Incubate at room temperature for 2 hours to reach binding equilibrium.

-

Harvesting: Rapidly filter the reaction mixture through a glass fiber filter plate using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold buffer.

-

Quantification: Add scintillation cocktail to the dried filter plate and count the radioactivity using a scintillation counter.

-

Analysis: Calculate the specific binding and plot the percentage of radioligand displacement against the test compound concentration to determine the Ki (inhibitory constant).

Causality Insight: A low Ki value indicates high-affinity binding to the receptor. This does not, however, distinguish between agonist and antagonist activity. Follow-up functional assays (e.g., cAMP or calcium flux assays) are required to determine the nature of the modulation.

Tier 3: Cellular Target Engagement & Mechanism of Action

Confirming that the compound binds to its intended target within the complex environment of a living cell is a critical validation step.

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.

Protocol: Western Blot-Based CETSA

-

Cell Treatment: Treat intact cells with the test compound or a vehicle control for 1 hour.

-

Heating: Harvest the cells, resuspend them in PBS, and aliquot the cell suspension into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

-

Lysis and Centrifugation: Lyse the cells by freeze-thawing. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Western Blotting: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of the target protein (e.g., a specific kinase identified in Tier 2) remaining in the soluble fraction by Western blotting using a specific antibody.

-

Analysis: Plot the band intensity for the target protein against the temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample confirms target engagement.

Caption: Example signaling pathway illustrating a potential point of inhibition.

Downstream Signaling Analysis

If the compound is confirmed to engage a target like a kinase, the functional consequence of this engagement must be verified. This is typically done by measuring the phosphorylation state of known downstream substrates.

Protocol: Western Blot for Phospho-Substrates

-

Cell Treatment: Treat cells with a serial dilution of the test compound for a defined period (e.g., 2 hours). Include appropriate positive (e.g., growth factor stimulation) and negative controls.

-

Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membranes with primary antibodies specific for the phosphorylated form of the downstream substrate (e.g., phospho-ERK if the target is MEK) and the total protein as a loading control.

-

Detection and Analysis: Use a chemiluminescent substrate and an imaging system to detect the bands. Quantify the band intensities to determine the IC50 for the inhibition of substrate phosphorylation in a cellular context.

Causality Insight: A dose-dependent decrease in the phosphorylation of a downstream substrate provides powerful evidence that the compound is not only engaging its target but is also functionally active in a relevant signaling pathway.

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach to de-orphan the biological targets of 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol. By progressing from broad, unbiased screening to specific, hypothesis-driven biochemical and cellular assays, researchers can efficiently identify primary targets, confirm cellular engagement, and elucidate the compound's mechanism of action. Positive findings from this workflow would warrant further investigation into its ADME/Tox properties, in vivo efficacy in relevant disease models, and detailed structure-activity relationship studies to optimize potency and selectivity.

References

-

MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. [Link]

-

ResearchGate. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. [Link]

-

National Center for Biotechnology Information. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. [Link]

-

ResearchGate. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. [Link]

-

National Center for Biotechnology Information. SR 95191 PubChem Entry. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. [Link]

-

PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

-

National Center for Biotechnology Information. (2021). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. [Link]

-

PubMed. (1988). SR 95191, a selective inhibitor of type A monoamine oxidase with dopaminergic properties. I. Psychopharmacological profile in rodents. [Link]

-

National Center for Biotechnology Information. 2-(4-(6-Chloropyridin-2-yl)piperazin-1-yl)ethanol PubChem Entry. [Link]

-

PubMed. (2015). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. [Link]

-

MDPI. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. [Link]

-

ResearchGate. (2023). Synthesis of piperazine-linked aminopyridine derivatives. [Link]

-

Pharmaffiliates. N-(5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-2-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-4-amine. [Link]

-

Arkivoc. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]

-

Wikipedia. Bazinaprine. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpsr.com [ijpsr.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. SR 95191, a selective inhibitor of type A monoamine oxidase with dopaminergic properties. I. Psychopharmacological profile in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bazinaprine | MAO | TargetMol [targetmol.com]

- 7. Bazinaprine - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Design and In Vitro Screening of a 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol Focused Compound Library

Abstract

The 2-aminopyridine and piperazine moieties are privileged structures in medicinal chemistry, appearing in numerous clinically successful drugs.[1][2][3][4][5] The core scaffold, 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol, combines these key pharmacophores, presenting a compelling starting point for drug discovery. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to design, synthesize, and screen a focused compound library based on this scaffold. We will detail the strategic design of the library, propose a primary screening cascade targeting protein kinases, provide step-by-step experimental protocols for key in vitro assays, and discuss the principles of data analysis and early-stage safety assessment.

Introduction: The Rationale for a Focused Library

The aminopyridine nucleus is a versatile scaffold known to interact with a wide array of biological targets, including enzymes and receptors, primarily through its ability to act as a hydrogen bond donor and acceptor.[1][6] Specifically, it is a well-established pharmacophore in the development of protein kinase inhibitors.[1][7] The piperazine ring serves as a non-planar, conformationally flexible linker that is frequently used to improve physicochemical properties like aqueous solubility and to orient functional groups for optimal target engagement.[3][4][8]

A focused screening library, designed around a core scaffold with known biological relevance, offers significant advantages over high-throughput screening (HTS) of large, diverse collections.[9] This approach increases the probability of identifying high-quality hits, provides immediate structure-activity relationship (SAR) data, and streamlines the subsequent hit-to-lead optimization process.[9] This guide outlines a systematic approach to unlock the therapeutic potential of the 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol scaffold.

Part 1: Library Design and Synthesis Strategy

Scaffold Analysis and Diversification

The core scaffold presents three primary points for chemical diversification (R1, R2, and R3) to explore the chemical space around the pharmacophore.

-

R1 (Pyridine Ring): Substitution on the pyridine ring can modulate electronic properties, influence pKa, and introduce new interactions with the target protein.

-

R2 (Amino Group): Acylation, alkylation, or sulfonylation of the exocyclic amino group can probe for additional binding pockets and alter the hydrogen-bonding capacity.

-

R3 (Ethanol Group): Modification or replacement of the terminal hydroxyl group can impact solubility and introduce vectors for further functionalization.

Figure 2: Primary HTS Assay Workflow.

Experimental Protocol: Primary Single-Point Screen

This protocol is designed for a 384-well plate format.

-

Compound Plating: Dispense 50 nL of each library compound (at 10 mM in DMSO) into assay plates. Add 50 nL of DMSO to control wells.

-

Enzyme/Substrate Addition: Add 5 µL of kinase/substrate solution in reaction buffer to each well.

-